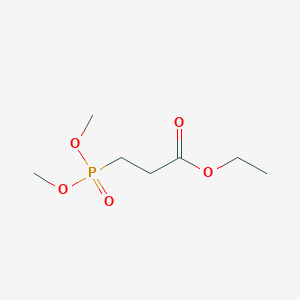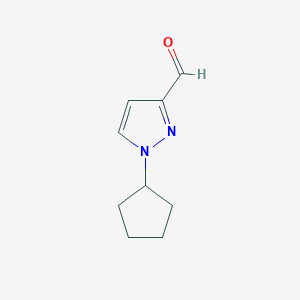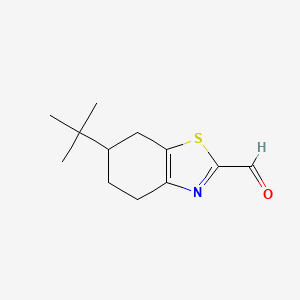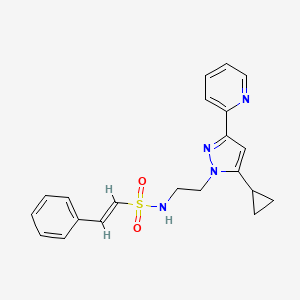
Ethyl 3-dimethoxyphosphorylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-dimethoxyphosphorylpropanoate, also known as EDPP, is a chemical compound that is widely used in scientific research. It is a phosphoramidate prodrug of the antiviral agent, 2',3'-dideoxyinosine (ddI), which is used in the treatment of HIV infections. EDPP is a potent inhibitor of HIV-1 reverse transcriptase and has been extensively studied for its antiviral activity.
Applications De Recherche Scientifique
Ethyl 3-dimethoxyphosphorylpropanoate has been extensively studied for its antiviral activity against HIV-1. It is a potent inhibitor of reverse transcriptase, which is an essential enzyme for the replication of the virus. Ethyl 3-dimethoxyphosphorylpropanoate has been shown to inhibit the replication of HIV-1 in vitro and in vivo. It has also been studied for its potential as a therapeutic agent for other viral infections, such as hepatitis B and C.
Mécanisme D'action
Ethyl 3-dimethoxyphosphorylpropanoate inhibits the activity of reverse transcriptase by binding to the enzyme's active site. This prevents the enzyme from converting viral RNA into DNA, which is required for viral replication. Ethyl 3-dimethoxyphosphorylpropanoate is a prodrug that is converted into ddI in vivo. ddI is a nucleoside analogue that is incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
Ethyl 3-dimethoxyphosphorylpropanoate has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly metabolized in vivo, with a half-life of approximately 30 minutes. Ethyl 3-dimethoxyphosphorylpropanoate is rapidly converted into ddI, which is then eliminated from the body.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-dimethoxyphosphorylpropanoate is a potent and specific inhibitor of reverse transcriptase, making it a valuable tool for studying the replication of HIV-1 and other retroviruses. It is also a prodrug of ddI, which is used in the treatment of HIV infections. However, Ethyl 3-dimethoxyphosphorylpropanoate has a short half-life in vivo, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the research of Ethyl 3-dimethoxyphosphorylpropanoate. One potential area of study is the development of new prodrugs of ddI that have improved pharmacokinetic properties. Another area of study is the use of Ethyl 3-dimethoxyphosphorylpropanoate and other reverse transcriptase inhibitors in combination therapies for the treatment of HIV infections. Additionally, Ethyl 3-dimethoxyphosphorylpropanoate may have potential as a therapeutic agent for other viral infections, such as hepatitis B and C. Further research is needed to fully understand the potential of Ethyl 3-dimethoxyphosphorylpropanoate and its derivatives.
Méthodes De Synthèse
Ethyl 3-dimethoxyphosphorylpropanoate is synthesized by the reaction of ethyl chloroformate with 3-dimethoxyphosphorylpropanoic acid in the presence of triethylamine. The resulting product is then treated with ammonia to yield Ethyl 3-dimethoxyphosphorylpropanoate. The synthesis of Ethyl 3-dimethoxyphosphorylpropanoate is a simple and efficient process that can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
ethyl 3-dimethoxyphosphorylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-12-7(8)5-6-13(9,10-2)11-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWUQRABPZYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-dimethoxyphosphorylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2952401.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952408.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2952409.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide](/img/structure/B2952410.png)


![2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide](/img/structure/B2952413.png)
